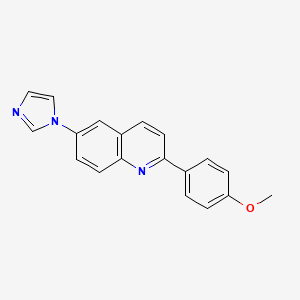
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline moieties
準備方法
The synthesis of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline can be achieved through several synthetic routes. One common method involves the use of the Suzuki reaction for the functionalization of the quinoline moiety . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to reflux temperatures.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学的研究の応用
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer.
Industry: It is used in the development of fluorescent dyes and materials due to its photophysical properties.
作用機序
The mechanism of action of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar compounds to 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline include other imidazole-quinoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications . For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is another compound with similar structural features but different substituents .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of imidazole and quinoline moieties contributes to its diverse chemical reactivity and wide range of applications.
特性
分子式 |
C19H15N3O |
|---|---|
分子量 |
301.3 g/mol |
IUPAC名 |
6-imidazol-1-yl-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H15N3O/c1-23-17-6-2-14(3-7-17)18-8-4-15-12-16(5-9-19(15)21-18)22-11-10-20-13-22/h2-13H,1H3 |
InChIキー |
DDQRGLVAPLBGTB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)

![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
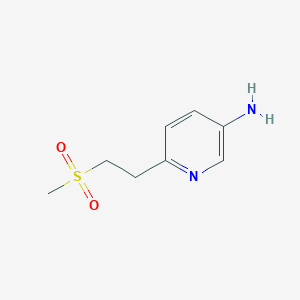
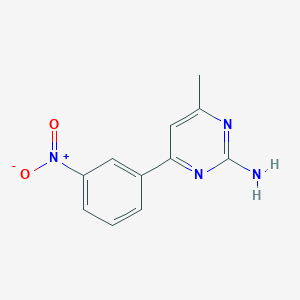

![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

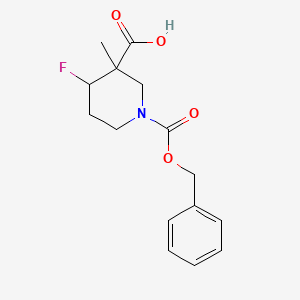
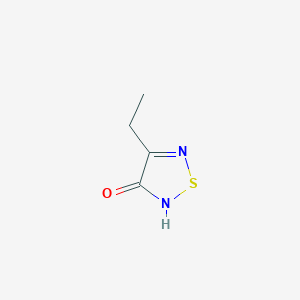
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
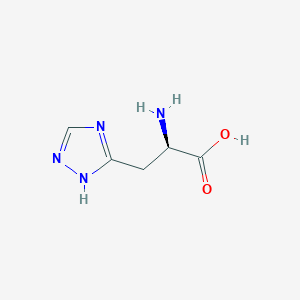
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
